molecular formula C18H17BrN2O2 B4881454 1-(4-bromobenzoyl)-2-phenylprolinamide

1-(4-bromobenzoyl)-2-phenylprolinamide

Cat. No.: B4881454
M. Wt: 373.2 g/mol
InChI Key: JJLAZNAPCAQLRG-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-2-phenylprolinamide is a chemical compound with the molecular formula C18H17BrN2O2 and a molecular weight of 373.25 . It belongs to a family of pyrrolidine-based compounds that have been investigated as potential Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for Human Immunodeficiency Virus Type 1 (HIV-1) . In its crystalline form, the pyrrolidine ring of the molecule adopts an envelope conformation, and the structure is stabilized by intermolecular N—H···O hydrogen bonds that link molecules into centrosymmetric dimers . The compound can be synthesized as a racemic mixture of optical isomers (R and S) via the cycloalkylation of appropriate precursors, followed by hydrolysis . Researchers may find value in this compound for exploring novel antiviral agents and studying the structure-activity relationships of capsid-targeting HIV-1 inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-15-9-7-13(8-10-15)16(22)21-12-4-11-18(21,17(20)23)14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAZNAPCAQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of 1-(4-bromobenzoyl)-2-phenylprolinamide and Analogues

Compound Name Core Structure Functional Groups Molecular Weight Key Properties/Applications References
This compound Pyrrolidine-2-carboxamide 4-Bromobenzoyl, phenyl, carboxamide 387.25 g/mol HIV-1 NNRTI candidate; chiral center
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea Urea derivative 4-Bromobenzoyl, dicyclohexylurea 463.34 g/mol Studied for electronic/NLO properties
CID 9633055 Naphthyl benzoate 4-Bromobenzoyl, carbohydrazonoyl, 2-chlorobenzoate 510.3 g/mol Chelation potential; no reported bioactivity
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione Diazaspiro compound 4-Bromobenzoyl, dichlorophenyl, thione 510.3 g/mol Undisclosed biological activity

Key Observations :

Backbone Diversity : Unlike urea () or diazaspiro () derivatives, this compound leverages a proline scaffold, enhancing conformational rigidity and hydrogen-bonding capacity .

Electronic Effects : The 4-bromobenzoyl group in all compounds contributes to strong electron-withdrawing effects, but the prolinamide derivative exhibits distinct NMR chemical shifts (e.g., 1H-NMR δ 7.65–7.25 ppm for aromatic protons) compared to urea analogues (δ 8.2–6.8 ppm) .

Key Observations :

Refinement Methods : Prolinamide’s structure was refined using SHELXTL (Bruker AXS), a widely trusted tool for small-molecule crystallography , whereas benzimidazole derivatives (–5) used SHELXL-97, emphasizing robustness in handling complex hydrogen-bonding networks .

Racemic vs. Achiral Crystallization : Prolinamide’s racemic mixture forms centrosymmetric crystals (space group P21/c), while benzimidazole derivatives adopt lower-symmetry systems (P-1) due to asymmetric ligand coordination .

Key Observations :

Bioactivity Specificity : Prolinamide’s NNRTI activity is unique among bromobenzoyl derivatives, likely due to its hydrogen-bonding carboxamide group and chiral center .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-bromobenzoyl)-2-phenylprolinamide?

Methodological Answer:
The synthesis typically involves coupling 4-bromobenzoyl chloride with 2-phenylprolinamide under anhydrous conditions. Key steps include:

  • Step 1 : Activate 2-phenylprolinamide using a base (e.g., triethylamine) in dry dichloromethane.
  • Step 2 : Slowly add 4-bromobenzoyl chloride at 0–5°C to minimize side reactions.
  • Step 3 : Stir under nitrogen for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Reaction yields improve with molecular sieves to absorb moisture and prevent hydrolysis of the acyl chloride .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the bromobenzoyl group (aromatic protons at δ 7.4–7.8 ppm) and prolinamide backbone (amide NH at δ 6.5–7.0 ppm, cyclohexane protons at δ 1.5–2.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~428–430 Da, accounting for bromine isotopes).
  • IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1700 cm⁻¹) .

Basic: How to design initial biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening :
    • Use microdilution assays (e.g., broth dilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
    • Determine minimum inhibitory concentrations (MICs) with 96-well plates and resazurin as a viability indicator.
  • Cytotoxicity Testing :
    • Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Software Tools : Use SHELXL (via Olex2 or SHELXTL) for refinement. Address issues like:
    • Disordered Atoms : Apply PART and SUMP instructions to model split positions.
    • Twinning : Test for twinning using Hooft parameters or ROTAX (for rotational twins).
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

Advanced: How to analyze structure-activity relationships (SAR) for bromobenzoyl derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) on the benzoyl ring. Compare bioactivity trends.
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize compounds with ΔG < -8 kcal/mol.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (bromobenzoyl ring) .

Advanced: How to address inconsistent biological activity data across studies?

Methodological Answer:

  • Purity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
  • Stereochemical Confirmation : Re-examine chiral centers via X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column).
  • Solubility Optimization : Test in DMSO/PBS mixtures and use dynamic light scattering (DLS) to assess aggregation, which may mask activity .

Advanced: What strategies mitigate low yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping : Use in-situ FTIR to monitor reaction progress (e.g., disappearance of acyl chloride C=O at 1800 cm⁻¹).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally).
  • Flow Chemistry : Improve reproducibility for scale-up (e.g., Syrris AFRICA system with residence time <10 minutes) .

Advanced: How to validate computational predictions of metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to calculate IC₅₀ values.
  • Cross-Species Correlation : Compare in silico (e.g., MetaSite) and in vitro t₁/₂ values to refine QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromobenzoyl)-2-phenylprolinamide
Reactant of Route 2
1-(4-bromobenzoyl)-2-phenylprolinamide

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